molecular formula C13H14N6O B11028531 2-[N'-(4-methylphenyl)carbamimidamido]pyrimidine-5-carboxamide

2-[N'-(4-methylphenyl)carbamimidamido]pyrimidine-5-carboxamide

Cat. No.: B11028531
M. Wt: 270.29 g/mol
InChI Key: DFEMCDIDLOEGBD-UHFFFAOYSA-N
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Description

2-{[IMINO(4-TOLUIDINO)METHYL]AMINO}-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of the imino and toluidino groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-{[IMINO(4-TOLUIDINO)METHYL]AMINO}-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-toluidine with formaldehyde to form an imine intermediate. This intermediate is then reacted with 2-amino-5-pyrimidinecarboxamide under controlled conditions to yield the target compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-{[IMINO(4-TOLUIDINO)METHYL]AMINO}-5-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[IMINO(4-TOLUIDINO)METHYL]AMINO}-5-PYRIMIDINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[IMINO(4-TOLUIDINO)METHYL]AMINO}-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

2-{[IMINO(4-TOLUIDINO)METHYL]AMINO}-5-PYRIMIDINECARBOXAMIDE can be compared with other similar compounds such as:

The uniqueness of 2-{[IMINO(4-TOLUIDINO)METHYL]AMINO}-5-PYRIMIDINECARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

2-[(E)-[amino-(4-methylanilino)methylidene]amino]pyrimidine-5-carboxamide

InChI

InChI=1S/C13H14N6O/c1-8-2-4-10(5-3-8)18-12(15)19-13-16-6-9(7-17-13)11(14)20/h2-7H,1H3,(H2,14,20)(H3,15,16,17,18,19)

InChI Key

DFEMCDIDLOEGBD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/C2=NC=C(C=N2)C(=O)N)/N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC=C(C=N2)C(=O)N)N

Origin of Product

United States

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